Methyl 3-carbamimidamidopropanoate
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Overview
Description
Methyl 3-carbamimidamidopropanoate: is a chemical compound with the molecular formula C4H8N3O2 3-carbamimidamidopropanoate . This compound is a derivative of propanoic acid and contains a guanidinium group, which is a functional group consisting of a central carbon atom double-bonded to a nitrogen atom and single-bonded to two additional nitrogen atoms.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of methyl propionate with guanidine under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as hydrochloric acid .
Industrial Production Methods: On an industrial scale, the compound is produced through a continuous process involving the reaction of propionic acid with methylamine and guanidine in a controlled environment. The reaction mixture is then purified to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or amides .
Reduction: Reduction reactions can convert the compound into amines or alcohols .
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidinium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, amides.
Reduction: Amines, alcohols.
Substitution: Various substituted guanidinium compounds.
Scientific Research Applications
Chemistry: Methyl 3-carbamimidamidopropanoate is used as a building block in organic synthesis, particularly in the preparation of peptides and proteins . Biology: The compound is utilized in the study of protein interactions and enzyme inhibition . Medicine: pharmaceuticals , particularly as a precursor for antiviral and antibacterial agents. Industry: The compound is used in the production of agrochemicals and biocides .
Mechanism of Action
The mechanism by which Methyl 3-carbamimidamidopropanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The guanidinium group plays a crucial role in forming hydrogen bonds and ionic interactions with these targets, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Methyl 3-mercaptopropionate: Contains a thiol group instead of the guanidinium group.
Methyl 3-aminopropanoate: Contains an amino group instead of the guanidinium group.
Uniqueness: Methyl 3-carbamimidamidopropanoate is unique due to its guanidinium group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-(diaminomethylideneamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-10-4(9)2-3-8-5(6)7/h2-3H2,1H3,(H4,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIFALCRBIFSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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